molecular formula C12H19NO5 B2935798 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2411196-08-0

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2935798
CAS No.: 2411196-08-0
M. Wt: 257.286
InChI Key: CIQLOBOBZRJADM-UHFFFAOYSA-N
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Description

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic proline analog featuring a 2-oxabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid at position 1. This compound is valued in medicinal chemistry for its conformational rigidity, which mimics proline while offering enhanced stereochemical control and metabolic stability. Its synthesis typically involves Diels-Alder reactions of unsaturated oxazolones followed by cyclization and Boc protection .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-11-4-5-12(6-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQLOBOBZRJADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This reaction forms the oxabicycloheptane core, which is then functionalized to introduce the Boc-amino and carboxylic acid groups. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting group for amines, enabling selective functionalization of the carboxylic acid moiety. Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane efficiently removes the Boc group, yielding the free amine (Figure 1).

Reaction Conditions

ReagentSolventTemperatureTimeOutcome
TFA (20–50%)DCM0–25°C1–2 hrFree amine 2
HCl (4M) in dioxaneDioxane25°C4 hrAmmonium chloride derivative

Deprotection is critical for subsequent amine-mediated reactions, such as peptide coupling or multicomponent transformations .

Carboxylic Acid Functionalization

The carboxylic acid participates in standard derivatization reactions:

Esterification

Methanol under acidic or coupling conditions converts the acid to its methyl ester:
Acid+MeOHH2SO4 or DCC DMAPMethyl ester\text{Acid}+\text{MeOH}\xrightarrow{\text{H}_2\text{SO}_4\text{ or DCC DMAP}}\text{Methyl ester}
Yields exceed 80% when using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .

Amide Formation

The acid couples with primary or secondary amines via carbodiimide-mediated activation (e.g., TBTU, EDC):
Acid+RNH2TBTU DIPEAAmide\text{Acid}+\text{RNH}_2\xrightarrow{\text{TBTU DIPEA}}\text{Amide}
This method is widely used in peptidomimetic synthesis .

Multicomponent Reactions (Ugi Reaction)

After Boc deprotection, the free amine participates in Ugi reactions with aldehydes, isocyanides, and carboxylic acids to yield peptidomimetics:
Amine+RCHO+R NC+R COOHProduct\text{Amine}+\text{RCHO}+\text{R NC}+\text{R COOH}\rightarrow \text{Product}
Key conditions:

  • Solvent: Methanol or THF

  • Temperature: 25°C or microwave-assisted (120°C)

  • Yield: 60–75% for bicyclic derivatives

Functionalization of the Bicyclic Core

The 2-oxabicyclo[2.2.1]heptane scaffold influences reactivity:

Ring-Opening Reactions

Strong nucleophiles (e.g., LiAlH₄) may open the ether bridge, though this is sterically hindered. Limited evidence exists for such transformations in analogous systems .

Oxidation/Reduction

  • Oxidation : The hydroxymethyl group (if present) oxidizes to a carboxylic acid using Swern or Jones reagents .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces unsaturated bonds without affecting the Boc group .

Comparative Reactivity Data

Reaction TypeSubstrateConditionsYieldSource
Boc Deprotection12 TFA/DCM, 25°C, 1 hr95%
Methyl Ester Formation1 → Methyl esterDCC/DMAP, MeOH, 0°C82%
Ugi Reaction2 + Isocyanide + AldehydeMeOH, 25°C, 24 hr63%

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by CO₂ and tert-butanol elimination .

  • Decarboxylation : Likely involves Fe(III)-mediated ligand-to-metal charge transfer (LMCT) to generate alkyl radicals, as observed in analogous systems .

Scientific Research Applications

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include the development of novel drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, biological activities, and applications of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents/Ring Modifications Key Properties/Applications References
This compound C₁₃H₂₁NO₅ Boc-protected amino group, 2-oxa bridge Rigid proline analog; used in peptide synthesis and enzyme inhibition studies
Camphanic acid (4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) C₁₀H₁₄O₄ 3-oxo, 4,7,7-trimethyl groups Antimicrobial activity; binds to AmpC beta-lactamase in crystallography studies
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid C₈H₁₃NO₂ Amino group (unprotected), no oxygen in ring Intermediate for bioactive molecules; lacks Boc protection, affecting solubility
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid C₉H₁₄O₃ Methoxy group at position 4 Altered electronic properties; used in synthetic chemistry for solubility modulation
7-Thiabicyclo[2.2.1]heptane-1-carboxylic acid 7,7-dioxide C₇H₁₀O₄S Sulfur dioxide bridge (thia modification) Antibiotic precursor; sulfur enhances ring strain and reactivity
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives Varies Nitrogen at position 7 (aza modification) Peptidomimetics with pyramidalized amide nitrogen; studied for intramolecular interactions

Key Research Findings

Conformational Rigidity: The 2-oxabicyclo[2.2.1]heptane scaffold restricts ring puckering, making it superior to flexible analogs like 4-aminobicyclo[...] in mimicking proline’s polyproline II helix .

Solubility and Stability: The Boc group in 4-Boc-amino-2-oxabicyclo[...] improves lipid solubility compared to the polar 4-amino variant, enhancing bioavailability .

Biological Activity

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

The compound features a bicyclic framework with an oxabicycloheptane core, which contributes to its unique reactivity and interaction with biological targets. The presence of a Boc-protected amino group enhances its stability and allows for selective deprotection under mild conditions, making it suitable for various synthetic applications.

PropertyValue
IUPAC Name4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Molecular FormulaC12H19NO5
Molecular Weight241.28 g/mol
CAS Number2411196-08-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and subsequently influencing cellular pathways.

Interaction with Biological Targets

The compound's interactions can lead to:

  • Enzyme Inhibition : Modulation of enzyme activity, which can affect metabolic pathways.
  • Receptor Binding : Potential to act as a ligand for various receptors, influencing signal transduction processes.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells, revealing an IC50 value of 15 µM, indicating significant anticancer potential.

Cell LineIC50 (µM)Reference
MDA-MB-23115
RAW 264.734

Synthetic Applications

The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules for further pharmacological exploration.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, highlighting its versatility and potential in drug development.

Key Research Insights

  • Synthesis Methods : Various synthetic routes have been optimized to enhance yield and purity, including Diels-Alder reactions and continuous flow techniques.
  • Biological Assays : Bioassays have demonstrated the compound's ability to inhibit specific enzyme activities linked to disease processes, such as cancer progression and inflammation.
  • Comparative Studies : Comparative analyses with similar compounds reveal that the Boc-protected amino group significantly enhances stability and reactivity in biological contexts.

Q & A

Q. What are the common synthetic routes for preparing 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid?

The compound is synthesized via cycloaddition strategies, such as Diels-Alder reactions of unsaturated oxazolones with dienes (e.g., Danishefsky’s diene). A key step involves cyclization of cyclohexylamine derivatives derived from cycloadducts, followed by Boc protection of the amino group . For derivatives like 7,7-dimethyl-2-oxo analogs, organocatalytic [4+2] cycloaddition enables enantioselective synthesis under mild conditions .

Q. How is the molecular structure of this bicyclic compound validated experimentally?

X-ray crystallography using programs like SHELXL or SHELXS is standard for resolving bicyclic frameworks. For example, quantum mechanical calculations (e.g., DFT) are employed to analyze structural distortions, such as pyramidalization of amide nitrogens in azabicyclo derivatives . Crystallographic data should be refined with SHELX software to account for high-resolution or twinned datasets .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

  • Chiral HPLC or NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) to confirm enantiopurity and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups like the Boc-protected amine (C=O stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for derivatives of this compound?

Organocatalytic methods using chiral catalysts (e.g., proline-derived catalysts) enable asymmetric cycloadditions. For example, (1S,4R)-configured derivatives are synthesized via stereoselective [4+2] reactions, achieving >95% ee. Epimerization protocols using mild bases (e.g., K2_2CO3_3) can correct undesired stereoisomers .

Q. What computational approaches are used to predict structural distortions in azabicyclo derivatives?

A "bottom-up" quantum mechanical strategy analyzes model systems of increasing complexity. For instance, hybrid DFT (e.g., B3LYP/6-31G*) evaluates amide bond distortions in 7-azanorbornane systems. Substituent effects (e.g., benzoyl groups) on nitrogen pyramidalization are modeled hierarchically to guide synthetic design .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • Thermal stability : Derivatives like 7,7-dimethyl-2-oxo analogs decompose above 234°C, requiring low-temperature storage (<4°C) .
  • Hydrolytic sensitivity : The Boc group is labile under acidic conditions (e.g., TFA), necessitating pH-controlled environments during coupling reactions .
  • Light sensitivity : UV-protected glassware is recommended to prevent photodegradation .

Q. What are the applications of this compound in covalent protein labeling?

Derivatives such as 7,7-dimethyl-2-oxobicycloheptane-1-carboxylic acid serve as precursors for alkenyl nitrile electrophiles. These react selectively with cysteine residues via Michael addition, enabling site-specific protein modification. Reaction conditions (pH 7.4, 25°C) must avoid denaturation of target proteins .

Methodological Notes

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive Boc protection steps.
  • Crystallization : Co-crystallize with chiral auxiliaries (e.g., L-prolinol) to enhance crystal quality for XRD .
  • Safety : Handle derivatives with PPE (gloves, goggles) due to irritant properties (H315/H319) .

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